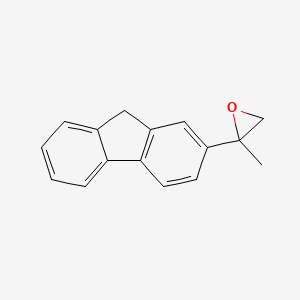

2-(9H-fluoren-2-yl)-2-methyloxirane

Description

2-(9H-Fluoren-2-yl)-2-methyloxirane is a disubstituted epoxide featuring a fluorene moiety at the 2-position and a methyl group at the adjacent carbon of the oxirane ring. The methyl group enhances steric bulk, which may affect reactivity and stability. This method ensures high enantioselectivity, critical for applications in chiral chemistry or pharmaceuticals.

Properties

CAS No. |

43000-55-1 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)-2-methyloxirane |

InChI |

InChI=1S/C16H14O/c1-16(10-17-16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8,10H2,1H3 |

InChI Key |

JOEUJHPSWOJWDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an oxirane ring (epoxide) at the 2-position of the fluorenyl substituent. This can be achieved by:

- Epoxidation of an alkene precursor bearing the 9H-fluoren-2-yl substituent.

- Nucleophilic addition to a ketone or aldehyde intermediate followed by ring closure to form the oxirane.

The fluorenyl group is introduced or preserved during these steps to maintain the structural integrity and electronic properties of the molecule.

Specific Reported Procedures

While direct preparation of this compound is scarcely detailed in the literature, related synthetic protocols for fluorenyl-substituted epoxides and fluorenyl derivatives provide a foundation:

Adaptation from Uehara et al. : Procedures involving oxirane formation from fluorenyl-containing precursors via nucleophilic addition and subsequent ring closure have been reported. For example, the reaction of fluorenyl-substituted alkenes or halides with peracids or other epoxidizing agents under controlled conditions yields the oxirane ring with high stereoselectivity.

Organolithium-mediated addition : The use of organolithium reagents at low temperatures (-78°C) to add to paraformaldehyde or similar electrophiles, followed by epoxidation steps, has been documented. This method allows the introduction of the oxirane ring adjacent to the fluorenyl group with good yields (around 60% in related systems).

Transition metal-catalyzed cross-coupling : Boronic acid derivatives of fluorenyl compounds can be coupled with halogenated intermediates to install the fluorenyl substituent before epoxidation.

Typical Reaction Conditions

- Solvents : Common solvents include tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene.

- Temperatures : Low temperatures (e.g., -78°C) are often used during organolithium addition to control reactivity and selectivity.

- Reagents : Peracids (e.g., m-CPBA) for epoxidation, n-butyllithium for deprotonation and nucleophilic addition, and boronic acids for coupling reactions.

- Workup : Standard aqueous quenching, organic extraction, drying over MgSO4, and purification by flash chromatography or recrystallization.

Analytical Data and Research Outcomes

Spectroscopic Characterization

1H NMR and 13C NMR : Fluorenyl protons typically appear in the aromatic region (7.0–8.0 ppm), while the oxirane ring protons show characteristic signals around 2.5–3.5 ppm. The methyl substituent on the oxirane ring appears as a singlet near 1.5–2.0 ppm.

Mass Spectrometry (MALDI-TOF MS) : Molecular ion peaks consistent with the formula C16H14O2 (for the epoxide with fluorenyl substituent and methyl group) confirm the molecular weight.

Infrared Spectroscopy (IR) : Epoxide ring vibrations typically appear near 1250–950 cm⁻¹, with aromatic C-H stretching around 3000 cm⁻¹.

Yield and Purity

- Yields for related fluorenyl epoxide syntheses vary from 60% to over 90%, depending on the method and purification steps.

- Purity is confirmed by chromatographic methods and spectral data consistency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-2-yl)-2-methyloxirane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorene diols.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

2-(9H-fluoren-2-yl)-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

*Estimated based on fluorene (166.22 g/mol) + oxirane (44.05 g/mol) + methyl (15.03 g/mol).

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity of the epoxide, enhancing nucleophilic ring-opening reactions.

Steric and Electronic Modulation :

- The methyl group in all analogs provides steric hindrance, stabilizing the epoxide against premature ring-opening.

- Fluorine (in ) lowers electron density, improving metabolic stability in pharmaceuticals.

Applications :

- Halogenated analogs (e.g., ) serve as intermediates in drug synthesis or materials science.

- Fluorene-containing epoxides may bridge optoelectronic applications (e.g., organic LEDs) and medicinal chemistry due to their planar, conjugated systems .

Optical and Electrochemical Properties

Fluorene derivatives often exhibit strong fluorescence (e.g., φFL = 0.31–0.99 in benzimidazoles ). The target compound’s rigid structure may similarly enable blue emission, though the epoxide’s electron-withdrawing nature could redshift absorbance compared to non-oxirane analogs. Cyclic voltammetry of related compounds suggests reversible redox behavior, useful for electrochemical sensors.

Tables

Table 1: Substituent Comparison

| Compound | Substituent Type | Electronic Effect | Steric Effect |

|---|---|---|---|

| Fluoren-2-yl | Aromatic, conjugated | Electron-donating | High |

| 4-Fluorophenyl | Halogenated aromatic | Electron-withdrawing | Moderate |

| 3-Bromophenyl | Halogenated aromatic | Electron-withdrawing | High |

Q & A

Q. What are the optimal synthetic routes for 2-(9H-fluoren-2-yl)-2-methyloxirane, and how can reaction conditions be controlled to maximize yield?

The synthesis of epoxides like this compound typically involves epoxidation of the corresponding alkene precursor or nucleophilic ring-opening followed by re-closure. Key considerations include:

- Catalyst selection : Transition-metal catalysts or peroxides (e.g., mCPBA) are often used for stereoselective epoxidation .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing transition states .

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like polymerization of the strained oxirane ring .

- Purification : Chromatography or recrystallization is critical to isolate the product from by-products such as diols or unreacted alkene .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₆H₁₄O) and isotopic patterns .

- X-ray crystallography : Resolves steric effects of the bulky fluorenyl group on the oxirane ring geometry .

Advanced Research Questions

Q. How does the steric and electronic environment of the fluorenyl group influence the reactivity of the oxirane ring?

The fluorenyl group imposes significant steric hindrance, reducing nucleophilic attack at the oxirane ring. Electronically:

- Electron-withdrawing effect : The fluorenyl moiety slightly depletes electron density at the oxirane oxygen, increasing electrophilicity .

- Steric shielding : The planar fluorenyl system hinders access to the oxirane ring, favoring reactions with small nucleophiles (e.g., water, amines) over bulky reagents .

Experimental validation : Compare reaction rates with analogous compounds lacking the fluorenyl group (e.g., 2-methyloxirane) using kinetic studies .

Q. What computational approaches are suitable for predicting the compound’s behavior in solution?

- Solvation models : Use the Conductor-like Polarizable Continuum Model (C-PCM) to simulate solvent effects on reactivity and stability .

- DFT calculations : Optimize ground-state geometries and analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in ring-opening reactions .

- MD simulations : Model interactions with biomolecules (e.g., proteins) to assess binding affinities or toxicity .

Q. How can researchers resolve discrepancies in reaction outcomes when using different catalysts?

| Catalyst | Observed Outcome | Possible Cause | Resolution Strategy |

|---|---|---|---|

| mCPBA | High yield, racemic mixture | Non-stereoselective oxidation | Use chiral catalysts (e.g., Jacobsen’s catalyst) . |

| Ti(OiPr)₄ | Low yield | Hydrolysis of oxirane | Control moisture with molecular sieves . |

| Enzymatic | Partial conversion | Substrate specificity | Modify enzyme immobilization techniques . |

Q. How can the compound’s interactions with biological macromolecules be studied experimentally?

- Covalent binding assays : Incubate the compound with model proteins (e.g., bovine serum albumin) and analyze adduct formation via LC-MS/MS .

- Fluorescence quenching : Monitor changes in tryptophan fluorescence to assess binding to hydrophobic pockets .

- Crystallography : Co-crystallize with target enzymes (e.g., epoxide hydrolases) to visualize binding modes .

Methodological Considerations for Data Contradictions

Q. How to address inconsistencies in reported toxicity profiles?

Q. What strategies mitigate decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.